molecular formula C12H10O3S B1272563 3-(Benzyloxy)-2-thiophenecarboxylic acid CAS No. 186588-88-5

3-(Benzyloxy)-2-thiophenecarboxylic acid

Cat. No.: B1272563
CAS No.: 186588-88-5
M. Wt: 234.27 g/mol
InChI Key: HUEDDFOWAJIHBA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-thiophenecarboxylic acid (CAS No. 186588-88-5) is a thiophene-derived carboxylic acid with a benzyloxy substituent at the 3-position of the thiophene ring. Its molecular formula is C₁₂H₁₀O₃S, and it has a molecular weight of 234.27 g/mol. The compound’s structure includes a thiophene ring fused with a carboxylic acid group at position 2 and a benzyloxy group (-OCH₂C₆H₅) at position 3, as confirmed by its InChIKey HUEDDFOWAJIHBA-UHFFFAOYSA-N .

Properties

IUPAC Name

3-phenylmethoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-12(14)11-10(6-7-16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEDDFOWAJIHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377596
Record name 3-(benzyloxy)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186588-88-5
Record name 3-(Phenylmethoxy)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186588-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(benzyloxy)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-thiophenecarboxylic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable thiophene derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-thiophenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the thiophene ring can participate in various electronic interactions. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-(Benzyloxy)-2-thiophenecarboxylic acid and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Applications/Toxicity
This compound 186588-88-5 C₁₂H₁₀O₃S 234.27 3-benzyloxy, 2-carboxylic acid Synthetic intermediate; research applications
2-Thiophenecarboxylic acid 527-72-0 C₅H₄O₂S 128.15 2-carboxylic acid (no substituents) Moderately toxic (ivn-mus LD₅₀: 1670 mg/kg)
3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid 900019-11-6 C₁₈H₁₃NO₄S 339.00 3-phenoxy with benzoylamino, 2-carboxylic acid Research use; safety protocols required
2-Thiophenecarboxylic acid, 4-oxo-2-phenyl-4H-1-benzopyran-3-yl ester 30126-05-7 C₂₀H₁₂O₄S 348.37 Flavone ester at 3-position Potential bioactive agent; structural studies
BOC-3-Amino-thiophene-2-carboxylic acid 101537-64-8 C₁₀H₁₃NO₄S 235.28 3-BOC-protected amino, 2-carboxylic acid Peptide synthesis; protective group strategies
3-Chloro-6-methylbenzothiophene-2-carboxylic acid 34576-96-0 C₁₀H₇ClO₂S 226.68 Benzothiophene core with chloro and methyl groups Material science; electronic applications

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